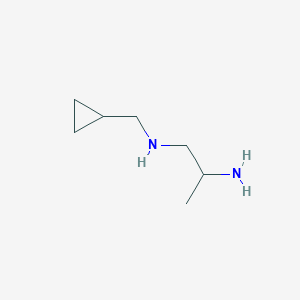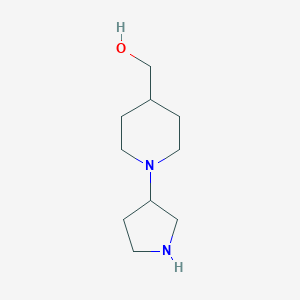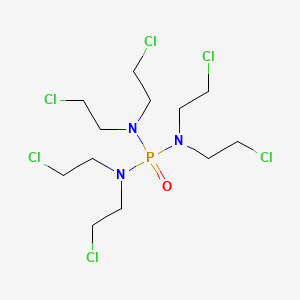
Hexakis(2-chloroethyl)-phosphoric triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexakis(2-chloroethyl)-phosphoric triamide is a chemical compound known for its unique structure and properties It is characterized by the presence of six 2-chloroethyl groups attached to a phosphoric triamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hexakis(2-chloroethyl)-phosphoric triamide typically involves the reaction of phosphorus oxychloride with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
POCl3+6HOCH2CH2Cl→(ClCH2CH2O)3P+3HCl
The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Hexakis(2-chloroethyl)-phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The 2-chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce a wide range of functionalized phosphoric triamides.
Aplicaciones Científicas De Investigación
Hexakis(2-chloroethyl)-phosphoric triamide has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of hexakis(2-chloroethyl)-phosphoric triamide involves its interaction with various molecular targets. The 2-chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of key biological pathways, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
- Tris(2-chloroethyl) phosphate
- Hexakis(1-(2-chloroethyl)-tetrazole-N4)copper(II) salts
Propiedades
Fórmula molecular |
C12H24Cl6N3OP |
|---|---|
Peso molecular |
470.0 g/mol |
Nombre IUPAC |
N-[bis[bis(2-chloroethyl)amino]phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C12H24Cl6N3OP/c13-1-7-19(8-2-14)23(22,20(9-3-15)10-4-16)21(11-5-17)12-6-18/h1-12H2 |
Clave InChI |
KKIUMVJFQQIINL-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)N(CCCl)P(=O)(N(CCCl)CCCl)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


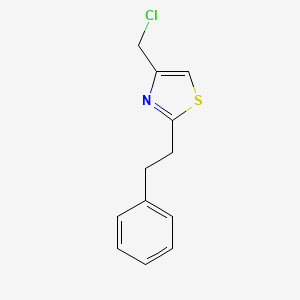
![N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide](/img/structure/B15278786.png)
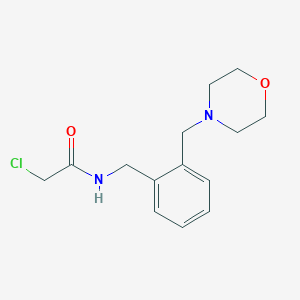
![6,6-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B15278804.png)
![2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15278813.png)
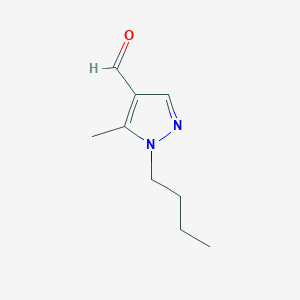
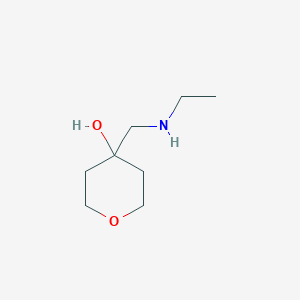
![2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15278836.png)
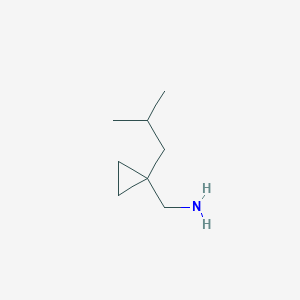

![2-Cyclobutyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15278854.png)
